Product packaging for Dimethyl benzoylphosphoramidate(Cat. No.:CAS No. 24856-23-3)

Dimethyl benzoylphosphoramidate

Cat. No.: B11958382
CAS No.: 24856-23-3
M. Wt: 229.17 g/mol
InChI Key: IJZVLPFIUWFOFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dimethyl benzoylphosphoramidate is a synthetic organophosphorus compound of interest in chemical and pharmaceutical research. Organophosphorus compounds are versatile intermediates in organic synthesis, with applications ranging from medicinal chemistry to materials science . This reagent is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and characterization. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12NO4P B11958382 Dimethyl benzoylphosphoramidate CAS No. 24856-23-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24856-23-3

Molecular Formula

C9H12NO4P

Molecular Weight

229.17 g/mol

IUPAC Name

N-dimethoxyphosphorylbenzamide

InChI

InChI=1S/C9H12NO4P/c1-13-15(12,14-2)10-9(11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,11,12)

InChI Key

IJZVLPFIUWFOFA-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(NC(=O)C1=CC=CC=C1)OC

Origin of Product

United States

Synthetic Methodologies for Dimethyl Benzoylphosphoramidate

Synthesis via Thermal Rearrangement Processes

Thermal rearrangement reactions offer a powerful tool for the synthesis of complex organic molecules. In the context of dimethyl benzoylphosphoramidate, the Beckmann rearrangement of a suitable precursor, an α-oxyiminophosphonate, presents a plausible and mechanistically interesting synthetic pathway.

The Beckmann rearrangement is a well-established reaction that converts an oxime functional group into a substituted amide, typically under acidic conditions. wikipedia.orgmasterorganicchemistry.com The reaction proceeds by the rearrangement of the group anti-periplanar to the hydroxyl group on the oxime nitrogen to the nitrogen atom, with the simultaneous departure of the leaving group. organic-chemistry.org

For the synthesis of this compound, the hypothetical precursor would be an α-oxyiminophosphonate. The general mechanism, catalyzed by an acid, involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). youtube.comyoutube.com This is followed by the migration of the group situated trans to the leaving group. organic-chemistry.org The resulting nitrilium ion intermediate is then attacked by water to yield the final amide product after tautomerization. youtube.com

Various reagents are known to promote the Beckmann rearrangement, including acids like sulfuric acid and hydrochloric acid, as well as other reagents such as tosyl chloride, thionyl chloride, and phosphorus pentachloride. wikipedia.org The choice of reagent can influence the reaction conditions and the efficiency of the rearrangement.

The stereochemistry of the starting oxime is a critical factor in the Beckmann rearrangement, as the reaction is stereospecific. wikipedia.org The migrating group is always the one that is in an anti-periplanar position to the leaving group on the nitrogen atom. wikipedia.orgorganic-chemistry.org This means that for a given ketoxime, only one of the two groups attached to the carbonyl carbon will migrate, depending on the initial stereochemistry of the oxime.

In the context of producing this compound from an α-oxyiminophosphonate, the stereochemistry of the oxime precursor would dictate which group migrates. If the benzoyl group is anti-periplanar to the leaving group, its migration would lead to the desired phosphoramidate (B1195095). Conversely, if the other substituent on the carbon atom is in the anti-position, a different product would be formed.

It is important to note that under certain reaction conditions, the stereoisomers of the oxime can interconvert, potentially leading to a mixture of products. wikipedia.orgmasterorganicchemistry.com The rate of this isomerization relative to the rate of rearrangement can influence the product distribution. youtube.com Therefore, controlling the stereochemistry of the starting α-oxyiminophosphonate and the reaction conditions is crucial for achieving a high yield of the desired this compound. The retention of configuration of the migrating group is also a key stereochemical feature of the Beckmann rearrangement. youtube.com

Spectroscopic Data

Detailed spectroscopic characterization of Dimethyl benzoylphosphoramidate is not widely published. However, a key piece of data for phosphorus-containing compounds is the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift.

³¹P NMR Chemical Shift Close to that of dimethyl hydrogen phosphate (B84403)

It has been noted that the ³¹P chemical shift of this compound is quite close to that of dimethyl hydrogen phosphate, which required a high-resolution spectrometer for its detection in one study. researchgate.netrsc.org

Structural Characterization and Spectroscopic Analysis of Dimethyl Benzoylphosphoramidate

Advanced Spectroscopic Methods for Structural Assignment

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy in the Detection and Characterization of Dimethyl Benzoylphosphoramidate

Phosphorus-31 NMR spectroscopy stands out as a primary tool for the identification of phosphorus-containing compounds due to its high sensitivity and the direct insight it provides into the chemical environment of the phosphorus nucleus. This compound is notably formed through the thermal Beckmann rearrangement of (Z)-dimethyl α-hydroxyiminobenzyl phosphonate (B1237965). researchgate.netresearchgate.net

A key characteristic highlighted in the literature is that the ³¹P NMR chemical shift of this compound is remarkably close to that of dimethyl hydrogen phosphate (B84403). researchgate.netresearchgate.net This similarity necessitates the use of high-resolution NMR spectrometers for its unambiguous detection and differentiation from potential side products or impurities. researchgate.netresearchgate.net While a precise chemical shift value is not consistently reported in abstracts, its proximity to the well-known resonance of dimethyl hydrogen phosphate is a critical diagnostic feature. The integrated ³¹P NMR spectrum has been utilized to estimate the relative amounts of different products in reaction mixtures. electronicsandbooks.com

For comparison, the ³¹P NMR chemical shifts of the precursor isomers, (E)- and (Z)-dimethyl α-hydroxyiminobenzylphosphonate, are distinct from each other, with the E isomer consistently appearing at a lower field than the Z isomer. researchgate.net This difference is instrumental in monitoring the isomerization and rearrangement reactions leading to the formation of this compound.

Table 1: Comparative ³¹P NMR Data

Compound Isomer Reported ³¹P NMR Chemical Shift (δ) Notes
This compound - Close to dimethyl hydrogen phosphate Requires high-resolution spectrometer for detection. researchgate.netresearchgate.net
Dimethyl α-hydroxyiminobenzylphosphonate E Lower field than Z isomer The E isomer is the more thermodynamically stable. researchgate.net

Other Spectroscopic Techniques for Structural Confirmation

While ³¹P NMR is central, other spectroscopic methods are essential for a comprehensive structural confirmation of this compound. Research indicates the use of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy in determining the yield of this compound in synthetic procedures, implying that characteristic proton signals for the methoxy (B1213986) and benzoyl groups are identifiable and quantifiable. nih.gov

Infrared (IR) spectroscopy is another valuable tool. Although specific IR absorption bands for this compound are not detailed in the provided sources, FTIR spectroscopy has been employed in studies involving its synthesis to characterize related compounds and catalysts. nih.gov It is expected that the IR spectrum of this compound would exhibit characteristic peaks for the P=O, C=O, and N-H stretching vibrations.

X-ray Diffraction Studies of Analogous and Precursor Compounds

Contributions from Crystal Structures of α-Hydroxyiminobenzylphosphonates

The structural assignments of the (E) and (Z) isomers of dimethyl α-hydroxyiminobenzylphosphonate were unequivocally established through single-crystal X-ray diffraction analysis. researchgate.net These studies provided a solid foundation for correlating the isomeric configurations with their respective spectroscopic signatures, particularly their ¹H and ³¹P NMR resonances. researchgate.net The X-ray data for these precursors are crucial for understanding the stereochemical course of the Beckmann rearrangement that leads to this compound.

Analysis of Crystallographic Data and Stereochemical Implications

The crystallographic data for the precursor α-hydroxyiminobenzylphosphonates confirm the geometric isomerism around the C=N double bond. researchgate.net The spatial arrangement of the hydroxyl group relative to the phosphonate moiety in the (Z)-isomer is a key factor in its propensity to undergo thermal rearrangement to this compound. The proximity of the oxime oxygen to the phosphorus atom in the (Z)-isomer facilitates the intramolecular attack that is a prerequisite for the rearrangement. researchgate.net

The analysis of these crystal structures provides invaluable, albeit indirect, information for postulating the three-dimensional structure of this compound. The bond lengths and angles within the benzoyl and dimethyl phosphate moieties of the precursors serve as reliable estimates for the corresponding parameters in the final product.

Table 2: Summary of Compounds Mentioned

Compound Name
This compound
(E)-Dimethyl α-hydroxyiminobenzylphosphonate
(Z)-Dimethyl α-hydroxyiminobenzylphosphonate

Theoretical and Computational Studies on Dimethyl Benzoylphosphoramidate Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For dimethyl benzoylphosphoramidate, these calculations are crucial for understanding its stability and reactivity.

Molecular Geometry:

Below is a table summarizing the typical optimized geometric parameters that would be obtained from such a calculation.

ParameterAtom Pair/Triplet/QuartetCalculated Value (Illustrative)
Bond Length P=O1.48 Å
P-N1.65 Å
C=O1.23 Å
C-N1.38 Å
P-OCH₃1.58 Å
Bond Angle O=P-N115°
P-N-C125°
O=C-C₆H₅122°
Dihedral Angle O=P-N-C10°
P-N-C=O170°

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar structures. Precise values would be derived from specific computational output files.

Electronic Structure:

The electronic structure of this compound dictates its chemical behavior. Key aspects of its electronic nature, such as the distribution of electron density and the energies of its frontier molecular orbitals, are determined through computational analysis. Mulliken population analysis is often used to assign partial charges to each atom, revealing the electrophilic and nucleophilic sites within the molecule.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in predicting the molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

PropertyDescriptionCalculated Value (Illustrative)
HOMO Energy Energy of the highest occupied molecular orbital-7.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital-1.2 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO6.3 eV
Dipole Moment Measure of the overall polarity of the molecule3.5 D

Conformational Analysis and Energy Landscape Mapping

The flexibility of the this compound molecule allows it to adopt various spatial arrangements, or conformations. Conformational analysis is the study of these different conformers and their relative energies. By mapping the potential energy surface, researchers can identify the most stable (lowest energy) conformations and the energy barriers between them.

This analysis is typically performed by systematically rotating specific bonds, such as the P-N and N-C bonds, and calculating the energy at each step. The results are often visualized as a potential energy surface plot, which highlights the global and local energy minima corresponding to stable and metastable conformers. Understanding the conformational landscape is essential for predicting the molecule's behavior in different environments and its ability to interact with other molecules.

Simulation of Reaction Pathways and Transition States

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions. For this compound, this includes studying its formation, which has been documented to occur via a thermal Beckmann rearrangement of (E)-dimethyl a-hydroxyiminobenzylphosphonate. nih.govresearchgate.net

By simulating the reaction pathway, researchers can identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are crucial for determining the reaction's activation energy and, consequently, its rate. Methods such as Synchronous Transit-Guided Quasi-Newton (STQN) are employed to locate transition state structures.

These simulations can confirm the feasibility of proposed reaction mechanisms and provide detailed insights into the bond-breaking and bond-forming processes that occur during the transformation.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. For this compound, these predictions are invaluable for its characterization.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the absorption peaks in an IR spectrum. These calculated frequencies help in assigning the experimentally observed vibrational bands to specific functional groups.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹) (Illustrative)
P=O stretchPhosphoryl1280
C=O stretchCarbonyl1690
N-H stretchAmide3300
C-H stretch (aromatic)Benzoyl3050
P-O-C stretchMethoxy (B1213986)1050

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of NMR-active nuclei, such as ¹H, ¹³C, and ³¹P, can be predicted. These predictions are highly sensitive to the electronic environment of each nucleus and are essential for interpreting experimental NMR spectra. It has been noted that the ³¹P chemical shift of this compound is quite close to that of dimethyl hydrogen phosphate (B84403), necessitating high-resolution spectrometry for its detection. nih.govresearchgate.net

NucleusEnvironmentPredicted Chemical Shift (ppm) (Illustrative)
³¹PPhosphoramidate (B1195095)5.2
¹HN-H8.1
¹HO-CH₃3.7
¹³CC=O168
¹³CAromatic128-135

The theoretical and computational studies outlined here provide a comprehensive understanding of the structural, electronic, and reactive properties of this compound. These insights are fundamental for its potential applications and for the broader field of phosphoramidate chemistry.

Synthetic Applications and Chemical Transformations of Dimethyl Benzoylphosphoramidate

Dimethyl Benzoylphosphoramidate as a Product in Rearrangement Chemistry

The formation of phosphoramidate (B1195095) structures through molecular rearrangements is a known facet of organophosphorus chemistry. One pertinent example is the nih.govdicp.ac.cn-phospha-Brook rearrangement, which involves the migration of a phosphoryl group from a carbon to an oxygen atom in α-hydroxyphosphonates, yielding α-phosphonyloxy esters. nih.gov While this rearrangement typically results in a P-O-C linkage, variations and related rearrangements could potentially lead to the formation of P-N bonds.

Another relevant transformation is the Beckmann rearrangement, which converts ketones into amides. libretexts.org The analogous transformation in the phosphorus series, while not as common, could conceptually involve the rearrangement of a suitable phosphorus-containing precursor to a phosphoramidate. However, there is a lack of specific literature detailing the formation of this compound as a direct product of a named rearrangement reaction. Its synthesis is more commonly achieved through the reaction of a corresponding phosphoramidate precursor with benzoyl chloride.

Exploration of this compound as a Synthetic Intermediate

The reactivity of this compound is dictated by the interplay of its functional groups: the benzoyl moiety, the phosphoramidate linkage, and the dimethyl phosphate (B84403) esters. The P-N bond in phosphoramidates can be cleaved under certain conditions, allowing for the transfer of the phosphoryl group. This reactivity is fundamental to the biological activity of many phosphoramidate-based prodrugs.

As a synthetic intermediate, this compound could potentially serve as a precursor for more complex molecules. The benzoyl group can influence the reactivity of the phosphoramidate nitrogen, and the phenyl ring offers a site for further functionalization through electrophilic aromatic substitution. The dimethyl ester groups can be selectively hydrolyzed or transesterified to introduce different alkyl or aryl groups, thereby modifying the solubility and steric properties of the molecule.

Derivatization Strategies and Functional Group Transformations

The functional groups present in this compound offer several avenues for derivatization. The benzoyl group, for instance, can undergo reactions typical of aromatic ketones, such as reduction of the carbonyl or substitution on the aromatic ring.

The phosphoramidate moiety itself can be a site of transformation. For example, the P-N bond can be cleaved under acidic or basic conditions. Research on other phosphoramidates has shown that the phosphoramidate tether can be deprotected to yield other functional groups. For instance, cyclic phosphoramidates have been converted to 1,3-chloroamines and 1,3-aminoalcohols. nih.gov

The methyl ester groups on the phosphorus atom are also amenable to transformation. Hydrolysis would yield the corresponding phosphoramidic acid, while reaction with alcohols in the presence of a suitable catalyst could lead to transesterification, providing access to a range of dialkyl or diaryl benzoylphosphoramidates.

Role in Phosphoramidate-Based Ligand Design for Catalysis

Phosphoramidites have emerged as a highly successful class of ligands in transition-metal-catalyzed asymmetric reactions. nih.govontosight.ai Their modular structure allows for the straightforward synthesis of extensive ligand libraries, enabling rapid optimization for specific catalytic transformations. nih.gov Chiral phosphoramidite (B1245037) ligands have demonstrated exceptional levels of stereocontrol in a variety of reactions, including conjugate additions, hydrogenations, and allylic alkylations. nih.govwikipedia.org

This compound, being an achiral phosphoramidate, would not be suitable for asymmetric catalysis in its own right. However, its basic structural motif is relevant to the broader field of ligand design. The phosphorus atom possesses a lone pair of electrons that can coordinate to a metal center, and the electronic properties of the ligand can be tuned by modifying the substituents on the phosphorus and nitrogen atoms.

The development of new catalytic systems sometimes involves the screening of a diverse range of ligands, including simpler, achiral ones, to understand the fundamental structure-activity relationships. In this context, this compound could serve as a model compound or a starting point for the design of more complex, potentially chiral, phosphoramidate ligands. The synthesis of novel chiral phosphoramidite ligands derived from readily available starting materials is an active area of research. nih.gov

While there are no specific reports on the use of this compound in catalysis, the broader success of the phosphoramidate ligand class suggests that related structures could have potential applications. For instance, palladium nanoparticles stabilized by chiral phosphoramidite ligands have been used in asymmetric Suzuki C-C coupling reactions. acs.org This highlights the potential for phosphoramidate-based systems in heterogeneous catalysis as well.

Emerging Research Areas and Future Perspectives

Innovations in Green Synthetic Methodologies for Dimethyl Benzoylphosphoramidate

The development of environmentally benign synthetic routes for phosphoramidates, including this compound, is a significant area of current research. Traditional methods often involve hazardous reagents and generate substantial waste. In contrast, green chemistry approaches aim to improve efficiency and reduce environmental impact.

One promising green strategy is the one-pot, catalyst-free synthesis of phosphoramidates from organic halides and trialkyl phosphites in an ethanol-water solvent system. researchgate.net This method avoids the use of hazardous organic azides and employs an environmentally friendly reaction medium. researchgate.net Research has shown that using a binary polar solvent like a water-ethanol mixture can lead to high yields, with some reactions achieving up to 96% product within 4.5 hours. researchgate.net The reactivity of the phosphite (B83602) ester is also a factor, with triethylphosphite showing better reactivity than trimethylphosphite in these systems. researchgate.net

Another avenue of innovation is the use of transition metal-catalyzed oxidative cross-coupling reactions. These methods are advantageous due to the use of readily available and inexpensive catalysts, such as copper salts, with air often serving as the oxidant. nih.gov This approach allows for a one-pot, single-step process using H-phosphonates and amines as starting materials, which is both cost- and time-effective. nih.gov

Furthermore, the development of on-demand synthesis protocols, potentially in flow chemistry systems, offers a way to produce phosphoramidates as needed, minimizing waste and the decomposition of these often unstable compounds during storage. nih.gov This is particularly relevant for creating phosphoramidites for oligonucleotide synthesis, a field where the purity of the building blocks is paramount. twistbioscience.comtwistbioscience.com The miniaturization of synthesis platforms also contributes to greener processes by significantly reducing reagent consumption. twistbioscience.com

The table below summarizes some of the green synthetic approaches being explored for phosphoramidates.

Green Synthetic ApproachKey FeaturesAdvantages
Catalyst-Free, One-Pot Synthesis Uses organic halides and trialkyl phosphites in an ethanol-water medium. researchgate.netAvoids hazardous organic azides, uses a green reaction medium, operational simplicity, and mild reaction conditions. researchgate.net
Transition Metal-Catalyzed Oxidative Cross-Coupling Employs inexpensive catalysts (e.g., copper salts) and air as an oxidant with H-phosphonates and amines. nih.govUse of readily available materials, one-pot process, cost- and time-effective. nih.gov
On-Demand Flow Synthesis Continuous production of phosphoramidates in a flow reactor. nih.govReduces waste, minimizes compound degradation, suitable for unstable compounds. nih.gov
Biocatalysis Utilizes enzymes for specific and selective reactions. huarenscience.comCleaner reactions, reduced environmental footprint, potential for synthesizing complex analogues. huarenscience.com

Advanced Studies on Reaction Kinetics and Thermodynamics

For instance, studies on the gas-phase reaction of hydroxyl radicals with dimethyl methylphosphonate (B1257008) (DMMP) have revealed complex temperature dependencies. The reaction rate constant for the reaction of OH with DMMP shows a V-shaped temperature dependence, being negative at lower temperatures (295–530 K) and positive at higher temperatures (530–837 K). mdpi.com This suggests that multiple reaction pathways with different activation energies are at play.

The stability of the phosphoramidate (B1195095) bond is a key thermodynamic consideration. Studies on various phosphoramidate and phosphonamidate dimers have shown that their stability under acidic conditions varies. For example, phosphoromorpholidate dimers have shown greater stability to hydrolysis than phosphonomorpholidate dimers. nih.gov The nature of the substituents on both the phosphorus and nitrogen atoms significantly influences the hydrolytic stability of the P-N bond.

Future research on this compound would benefit from detailed kinetic studies to determine rate laws, activation energies, and the influence of catalysts. Thermodynamic studies would provide essential data on the enthalpy and entropy of formation, as well as the Gibbs free energy of the reaction, which are critical for predicting reaction feasibility and optimizing yields.

Development of Novel Analytical Techniques for Structural and Purity Assessment

The purity of phosphoramidates is critical, especially in applications like oligonucleotide synthesis where impurities can be incorporated into the final product, affecting its efficacy and safety. thermofisher.com Consequently, the development of advanced analytical techniques for the structural elucidation and purity assessment of compounds like this compound is an active area of research.

High-performance liquid chromatography (HPLC) is a cornerstone technique for purity analysis. youtube.com Reversed-phase HPLC methods are commonly used for assay and identification testing of phosphoramidites. lcms.cz The instability of these compounds, particularly their susceptibility to oxidation, presents a challenge that necessitates careful method development to ensure accurate purity assessment. lcms.cz

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is another powerful tool. lcms.cz It allows for the confirmation of the molecular weight and the identification of impurities, even at trace levels. lcms.czthermofisher.com High-resolution mass spectrometry (HRMS) is particularly valuable for the structural elucidation of unknown impurities. nih.gov

The table below highlights key analytical techniques for the assessment of phosphoramidates.

Analytical TechniqueApplicationKey Information Provided
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification. youtube.comlcms.czRetention time for identification, peak area for quantification of purity and impurities. lcms.cz
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and quantification of the main compound and impurities. lcms.czthermofisher.comMolecular weight confirmation, structural information of impurities. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P, ¹H, ¹³C) Structural elucidation and purity determination. thermofisher.comnih.govInformation on the chemical environment of phosphorus, protons, and carbons, confirming the structure and identifying impurities. thermofisher.comnih.gov

Interdisciplinary Research with Materials Science for Phosphoramidate-Derived Applications

Phosphoramidates are increasingly being explored as building blocks for novel materials due to the unique properties conferred by the phosphoramidate linkage. This has opened up interdisciplinary research at the interface of organic chemistry and materials science.

One significant area is the development of new polymers. Poly(phosphoramidate)s (PPAs) are a class of polymers that have the phosphoramidate linkage either in the main chain or as a pendant group. These materials are of interest for their potential degradability. rsc.orgacs.org The P-N bond in phosphoramidates is generally more labile than the corresponding P-O bond in poly(phosphoester)s (PPEs), offering a handle for creating materials that can degrade under specific conditions, such as changes in pH. rsc.orgacs.org

For example, PPAs with acid-labile phosphoramidate backbone linkages have been synthesized via ring-opening polymerization. acs.org These polymers demonstrate rapid degradation under acidic conditions due to the cleavage of the phosphoramidate bonds. acs.org This property makes them promising candidates for applications such as drug delivery systems or temporary medical devices.

Another approach to PPA synthesis is through acyclic diene metathesis (ADMET) polycondensation, which allows for the creation of polymers with pendant phosphoramidate groups. rsc.org These polymers can serve as processable intermediates for other functional materials. rsc.org

Furthermore, phosphoramidate chemistry is being used to create sequence-defined non-natural polymers. nih.gov By using iterative phosphoramidate protocols on a solid support, it is possible to synthesize monodisperse polymers with a controlled sequence of monomer units. nih.gov This opens up possibilities for creating information-containing macromolecules with potential applications in data storage or advanced diagnostics.

The unique properties of phosphoramidates also make them potential candidates for use as flame retardants and lubricants. nih.gov The presence of both phosphorus and nitrogen can have a synergistic effect in flame retardancy, promoting char formation and acting in both the vapor and condensed phases. nih.gov

Q & A

Q. What are the key considerations for synthesizing Dimethyl benzoylphosphoramidate, and how can structural purity be ensured?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution using dimethylamine and benzoylphosphoryl chloride in ethanol or dimethylformamide (DMF) as solvents. Critical steps include maintaining anhydrous conditions to avoid hydrolysis and controlling reaction temperature (e.g., 60–80°C) to optimize yield. Post-synthesis, purity is confirmed via thin-layer chromatography (TLC) and recrystallization in ethanol. Structural validation requires 31^{31}P NMR to confirm phosphoramidate bond formation (δ 10–15 ppm) and 1^{1}H NMR for benzoyl group integrity (aromatic protons at δ 7.4–8.2 ppm) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 2D NMR Experiments : Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY) resolve coupling between phosphorus and adjacent protons, critical for confirming stereochemistry .
  • Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) identifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns to verify molecular weight and functional groups.
  • Elemental Analysis : Validates C, H, N, and P content within ±0.3% theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data under varying experimental conditions (e.g., NOx levels)?

  • Methodological Answer : Conflicting reactivity outcomes, such as sulfur-containing aerosol yields in oxidation studies, often arise from NOx concentration variations. For example, high NO conditions (≥50 ppm) promote sulfonic acid formation (e.g., methanesulfonic acid), while low NO favors SO2_2 generation. To address discrepancies:
  • Design kinetic experiments using flow reactors with tunable NOx levels.
  • Employ aerosol mass spectrometry (AMS) to quantify particulate-phase sulfur species (e.g., sulfate vs. organic sulfonates) .
  • Cross-validate results with computational models (e.g., density functional theory for radical intermediates like CH3_3SO3_3^•) .

Q. What strategies optimize this compound’s stability in biochemical assays?

  • Methodological Answer :
  • pH Control : Stabilize the phosphoramidate bond by maintaining pH 6.5–7.5 (phosphate buffer), as acidic/basic conditions hydrolyze the P–N bond .
  • Co-solvents : Use DMF or acetonitrile (10–20% v/v) to enhance solubility without destabilizing the compound. Avoid protic solvents like methanol .
  • Temperature : Store solutions at –20°C and limit ambient exposure during assays to <2 hours .

Q. How can researchers adapt this compound for simulating phosphate groups in enzymatic studies?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Replace ATP’s γ-phosphate with this compound to study kinase activity. Monitor inhibition via luminescence-based ADP-Glo™ assays .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity to proteins (e.g., phosphatases) by titrating the compound into enzyme solutions. Fit data to a one-site model to calculate KdK_d values .

Data-Driven Insights

Table 1 : Impact of NO Concentration on Sulfur Speciation in Oxidation Studies

NO (ppm)Aerosol Yield (%)Dominant Species (Particulate Phase)
014–21SO2_2, CH3_3SO3_3H
5032–47CH3_3SO4_4^-, H2_2SO4_4

Key Insight : High NO enhances sulfate formation, suggesting RO2_2 radical pathways dominate under these conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.